D-Fructose-13C4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H12O6 |

|---|---|

Peso molecular |

184.13 g/mol |

Nombre IUPAC |

(3S,4R,5R)-2-(hydroxy(113C)methyl)(3,4,6-13C3)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1,2+1,4+1,5+1 |

Clave InChI |

LKDRXBCSQODPBY-ZLGYUBSNSA-N |

SMILES isomérico |

[13CH2]1[C@H]([13C@H]([13C@@H](C(O1)([13CH2]O)O)O)O)O |

SMILES canónico |

C1C(C(C(C(O1)(CO)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

D-Fructose-1,3,4,6-¹³C₄: A Technical Guide to its Role in Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Fructose-1,3,4,6-¹³C₄ is a stable isotope-labeled analog of D-fructose, a naturally occurring monosaccharide. In this isotopologue, four carbon atoms at positions 1, 3, 4, and 6 are replaced with the heavy isotope of carbon, ¹³C. This labeling makes it a powerful tool for metabolic tracing studies, allowing researchers to follow the metabolic fate of fructose (B13574) through various biochemical pathways without the use of radioactive isotopes. Its applications span across nutritional research, the study of metabolic diseases such as obesity and non-alcoholic fatty liver disease (NAFLD), and the investigation of drug pharmacokinetics.[1] This technical guide provides an in-depth overview of D-Fructose-1,3,4,6-¹³C₄, its application in metabolic tracing, detailed experimental protocols, and quantitative data analysis.

The Core of Metabolic Tracing with D-Fructose-¹³C₄

Metabolic tracing with stable isotopes like D-Fructose-1,3,4,6-¹³C₄ is a cornerstone of metabolic flux analysis (MFA). This technique involves introducing the labeled substrate into a biological system (e.g., cell culture or an in vivo model) and tracking the incorporation of the ¹³C label into downstream metabolites. By analyzing the mass isotopomer distributions (MIDs) of these metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can quantify the rates (fluxes) of metabolic reactions.

The primary advantage of using a specifically labeled fructose like D-Fructose-1,3,4,6-¹³C₄ is the ability to probe specific pathways of fructose metabolism. Fructose is primarily metabolized in the liver, where it is first phosphorylated to fructose-1-phosphate (B91348) by fructokinase. Aldolase B then cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. These intermediates can then enter glycolysis, gluconeogenesis, or the pentose (B10789219) phosphate pathway (PPP). The position of the ¹³C labels in D-Fructose-1,3,4,6-¹³C₄ allows for precise tracking of how these triose phosphates and their downstream products are formed and utilized.

Key Metabolic Pathways

The metabolism of fructose is intricately linked with central carbon metabolism. The ¹³C atoms from D-Fructose-1,3,4,6-¹³C₄ can be traced through several key pathways:

-

Fructolysis: The initial breakdown of fructose in the liver.

-

Glycolysis: The pathway for energy production from carbohydrates.

-

Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors.

-

Pentose Phosphate Pathway (PPP): A pathway that generates NADPH and precursors for nucleotide synthesis.

-

Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration.

-

De Novo Lipogenesis: The synthesis of fatty acids from acetyl-CoA.

Below are diagrams illustrating the flow of the ¹³C label from D-Fructose-1,3,4,6-¹³C₄ through these interconnected pathways.

Caption: Metabolic fate of D-Fructose-1,3,4,6-¹³C₄ in the liver.

Experimental Protocols

A typical metabolic tracing experiment using D-Fructose-1,3,4,6-¹³C₄ involves several key steps, from cell culture to data analysis. The following is a generalized protocol for an in vitro study using primary hepatocytes.

Cell Culture and Isotope Labeling

-

Cell Seeding: Seed primary hepatocytes in collagen-coated 6-well plates at a density of 1 x 10⁶ cells/well.

-

Culture Medium: Culture cells in a standard hepatocyte culture medium (e.g., Williams' Medium E) supplemented with fetal bovine serum and antibiotics.

-

Isotope Labeling Medium: Prepare a labeling medium by replacing the standard glucose and fructose with their ¹³C-labeled counterparts. For example, a medium containing 5 mM [U-¹³C₆]glucose and 5 mM D-Fructose-1,3,4,6-¹³C₄. The unlabeled versions can be used as controls.

-

Labeling: Once cells reach the desired confluency, aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the isotopic labeling medium. Incubate for a defined period (e.g., 4, 8, 12, 24 hours) to allow for the incorporation of the ¹³C label into intracellular metabolites.

Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of metabolites are crucial for accurate results.

-

Quenching: At the end of the incubation period, aspirate the labeling medium and immediately wash the cells with ice-cold PBS.

-

Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well. Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, and store it at -80°C until analysis.

GC-MS Analysis

Gas chromatography-mass spectrometry is a widely used technique for the analysis of ¹³C-labeled metabolites.

-

Sample Derivatization: Evaporate the methanol from the extracted samples under a stream of nitrogen. The dried metabolites are then derivatized to increase their volatility for GC-MS analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). Add 50 µL of MTBSTFA and 50 µL of acetonitrile (B52724) to the dried sample and incubate at 70°C for 1 hour.

-

GC-MS Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

GC Method:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (m/z 50-650) to identify metabolites and selected ion monitoring (SIM) mode for accurate quantification of mass isotopomers.

-

-

Data Analysis: The raw GC-MS data is processed to determine the mass isotopomer distributions (MIDs) of key metabolites. This involves integrating the peak areas for each mass isotopomer (M+0, M+1, M+2, etc.) and correcting for the natural abundance of ¹³C.

The following diagram illustrates the general experimental workflow.

Caption: General workflow for a D-Fructose-1,3,4,6-¹³C₄ stable isotope tracing experiment.

Data Presentation and Interpretation

The quantitative data obtained from metabolic tracing experiments are typically presented in tables that summarize the isotopic enrichment and calculated metabolic fluxes. Below is a representative table summarizing data from a hypothetical study investigating the effect of a drug on fructose metabolism in hepatocytes.

| Metabolite | Isotopic Enrichment (MPE %) - Control | Isotopic Enrichment (MPE %) - Drug Treated | Metabolic Flux (nmol/10⁶ cells/hr) - Control | Metabolic Flux (nmol/10⁶ cells/hr) - Drug Treated |

| Fructose-1-phosphate | 85.2 ± 4.1 | 65.7 ± 3.8 | 120.5 ± 10.2 | 85.3 ± 9.5 |

| Glyceraldehyde-3-phosphate | 60.5 ± 3.5 | 42.1 ± 2.9 | 95.8 ± 8.7 | 60.1 ± 7.2 |

| Pyruvate | 45.3 ± 2.8 | 30.9 ± 2.1 | 75.2 ± 6.5 | 48.6 ± 5.8 |

| Lactate | 42.1 ± 2.5 | 28.7 ± 1.9 | 68.9 ± 6.1 | 45.3 ± 5.2 |

| Citrate | 25.8 ± 1.9 | 15.4 ± 1.3 | 35.7 ± 3.1 | 20.9 ± 2.5 |

| Ribose-5-phosphate | 15.2 ± 1.1 | 18.9 ± 1.5 | 20.1 ± 2.0 | 25.8 ± 2.3 |

MPE (Molar Percent Enrichment) represents the percentage of the metabolite pool that is labeled with ¹³C.

In this example, the drug treatment leads to a decrease in the isotopic enrichment and metabolic flux through fructolysis and glycolysis, as indicated by the lower MPE and flux values for fructose-1-phosphate, glyceraldehyde-3-phosphate, pyruvate, and lactate. Conversely, the drug appears to redirect fructose-derived carbons into the pentose phosphate pathway, as shown by the increased MPE and flux for ribose-5-phosphate.

Conclusion

D-Fructose-1,3,4,6-¹³C₄ is an invaluable tool for researchers and scientists in the field of metabolic research and drug development. Its use in stable isotope tracing experiments provides detailed quantitative insights into the complex network of fructose metabolism. The methodologies outlined in this guide, from experimental design to data interpretation, offer a robust framework for investigating the role of fructose in health and disease, and for evaluating the metabolic effects of novel therapeutic agents. The ability to precisely track the fate of fructose-derived carbons empowers researchers to unravel the intricate regulation of metabolic pathways and to identify potential targets for therapeutic intervention.

References

A Technical Guide to D-Fructose-13C4: Structure, Labeling, and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Fructose-13C4, a stable isotope-labeled monosaccharide crucial for metabolic research. The document details its chemical structure, specific isotopic labeling patterns, and its application as a tracer in metabolic flux analysis.

Introduction to D-Fructose and Isotopic Labeling

D-fructose is a six-carbon ketohexose, a simple sugar found naturally in fruits and honey.[1][2] In aqueous solutions, it exists in equilibrium between its open-chain form and cyclic forms, primarily the five-membered fructofuranose and the six-membered fructopyranose rings.[1][2] Its metabolism is distinct from glucose, occurring mainly in the liver, where it enters the glycolytic pathway, bypassing key regulatory steps.[3][4][5][6] This unique metabolic route makes it a subject of significant interest in studies related to energy metabolism, metabolic syndromes, and cancer.[7][8]

Isotopic labeling is a technique used to track the journey of molecules through metabolic pathways.[9] By replacing a standard atom (like ¹²C) with its heavier, stable isotope (¹³C), researchers can follow the labeled molecule and its metabolic products using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][9] D-Fructose labeled with four ¹³C atoms (D-Fructose-¹³C₄) is a powerful tool for these tracer studies.[10]

Chemical Structure and Isotopic Labeling Positions of D-Fructose-¹³C₄

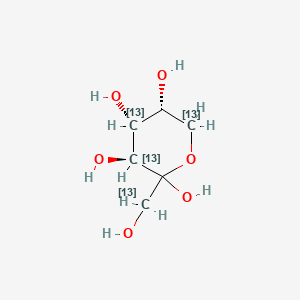

The designation "D-Fructose-¹³C₄" indicates that four of the six carbon atoms in the fructose (B13574) molecule have been replaced with the Carbon-13 isotope.[10] A specific, commercially available form is D-[1,3,4,6-¹³C₄]fructose , where the carbons at positions 1, 3, 4, and 6 are labeled.

The structure of D-fructose is shown below in its β-D-fructofuranose form, with the ¹³C labeled positions explicitly marked. This labeling pattern allows for precise tracking of the carbon backbone as it is processed through various metabolic pathways. Other labeling patterns are also available for different research needs, such as uniformly labeled D-Fructose (U-¹³C₆), where all six carbons are ¹³C isotopes.[11][12]

References

- 1. D-Fructose: Structure, Production, and Applications in Science and Industry - Amerigo Scientific [amerigoscientific.com]

- 2. Fructose - Wikipedia [en.wikipedia.org]

- 3. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. Fructolysis - Wikipedia [en.wikipedia.org]

- 5. gssiweb.org [gssiweb.org]

- 6. microbenotes.com [microbenotes.com]

- 7. benchchem.com [benchchem.com]

- 8. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 10. Buy this compound [smolecule.com]

- 11. Facebook [cancer.gov]

- 12. D-Fructose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1553-0.5 [isotope.com]

An In-Depth Technical Guide on the Natural Abundance of ¹³C and its Relevance to D-Fructose-¹³C₄ Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stable, non-radioactive isotope of carbon, ¹³C, has become an indispensable tool in the fields of metabolic research and drug development. Its natural abundance, though minor, is a critical factor that must be accounted for in stable isotope tracer studies. This technical guide provides a comprehensive overview of the natural abundance of ¹³C and its profound relevance to metabolic investigations utilizing ¹³C-labeled tracers, with a specific focus on D-Fructose-¹³C₄. Understanding these principles is paramount for the accurate design, execution, and interpretation of experiments aimed at elucidating complex metabolic pathways and the mechanism of action of novel therapeutics.

The Natural Abundance of ¹³C: A Fundamental Consideration

Carbon, the backbone of life, exists primarily as the ¹²C isotope, with the heavier, stable isotope ¹³C constituting approximately 1.07% of all natural carbon.[1] This seemingly small percentage has significant implications for analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In mass spectrometry, the natural abundance of ¹³C gives rise to what is known as the M+1 peak in the mass spectrum of an organic compound.[1] This peak, which is one mass unit greater than the molecular ion peak (M), results from the presence of a single ¹³C atom within a molecule that predominantly contains ¹²C. The intensity of the M+1 peak is proportional to the number of carbon atoms in the molecule; for a molecule with 'n' carbon atoms, the M+1 peak will be approximately n x 1.1% of the intensity of the M peak.[1]

For researchers utilizing ¹³C-labeled compounds like D-Fructose-¹³C₄, this natural abundance is a baseline that must be meticulously corrected for. The goal of such studies is to trace the metabolic fate of the exogenously introduced ¹³C label. Failure to account for the naturally occurring ¹³C atoms will lead to an overestimation of the incorporation of the tracer and result in erroneous calculations of metabolic fluxes.[2]

D-Fructose-¹³C₄ in Metabolic Research: Tracing Fructose's Fate

D-Fructose-¹³C₄ is a valuable tracer for investigating the intricate pathways of fructose (B13574) metabolism. Unlike uniformly labeled fructose ([U-¹³C₆]-fructose), where all six carbon atoms are ¹³C, D-Fructose-¹³C₄ has four of its six carbons labeled. This specific labeling pattern can provide unique insights into the rearrangement of the carbon skeleton as fructose is metabolized.

Fructose metabolism is of significant interest in various research areas, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer.[3][4] Studies have shown that fructose is primarily metabolized in the liver and can be converted to glucose, lactate, and substrates for de novo lipogenesis.[5][6] ¹³C tracer studies have been instrumental in quantifying the flux through these pathways.[5][7]

Key Metabolic Pathways Investigated with ¹³C-Labeled Fructose:

-

Fructolysis and Glycolysis: Tracing the entry of ¹³C-labeled fructose into the glycolytic pathway allows for the quantification of fructose's contribution to energy production.

-

Tricarboxylic Acid (TCA) Cycle: Following the flow of ¹³C atoms into TCA cycle intermediates provides a measure of fructose's role in oxidative metabolism.[5]

-

De Novo Lipogenesis: The incorporation of ¹³C from fructose into fatty acids is a key indicator of fructose-induced lipid synthesis.[5]

-

Pentose (B10789219) Phosphate (B84403) Pathway (PPP): The PPP is a crucial pathway for generating NADPH and precursors for nucleotide biosynthesis.[8][9] Studies using ¹³C-labeled fructose can elucidate the contribution of fructose to this pathway.[10]

-

Gluconeogenesis: Quantifying the appearance of ¹³C in glucose after administration of ¹³C-labeled fructose reveals the rate of fructose conversion to glucose.[1][11]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to ¹³C natural abundance and its application in metabolic studies.

| Parameter | Value | Reference(s) |

| Natural Abundance of ¹³C | ~1.07-1.1% | [1][12] |

| Natural Abundance of ¹²C | ~98.9% | |

| Mass of ¹²C | 12.000000 amu | |

| Mass of ¹³C | 13.003355 amu | [1] |

| Isotope | Natural Abundance (%) |

| ¹H | 99.985 |

| ²H | 0.015 |

| ¹²C | 98.93 |

| ¹³C | 1.07 |

| ¹⁴N | 99.63 |

| ¹⁵N | 0.37 |

| ¹⁶O | 99.76 |

| ¹⁷O | 0.04 |

| ¹⁸O | 0.20 |

Experimental Protocols

Accurate and reproducible data in ¹³C tracer studies hinge on meticulous experimental design and execution. Below are generalized protocols for key experiments involving D-Fructose-¹³C₄.

Cell Culture and Isotopic Labeling

This protocol is adapted for an in vitro cell culture experiment.

-

Cell Seeding: Seed cells of interest in appropriate culture plates and grow to the desired confluency.

-

Medium Preparation: Prepare a labeling medium containing a known concentration of D-Fructose-¹³C₄. The concentration will depend on the specific research question and cell type. Often, a mixture of labeled and unlabeled fructose is used to achieve a desired enrichment level.

-

Labeling: Aspirate the standard culture medium and replace it with the prepared isotopic labeling medium.

-

Time Course: Collect cell samples at various time points to monitor the dynamic incorporation of ¹³C into downstream metabolites. Reaching an isotopic steady state is crucial for metabolic flux analysis.[13][14]

Metabolite Extraction

Rapid quenching of metabolic activity is critical to prevent alterations in metabolite levels during sample processing.

-

Quenching: Quickly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.

-

Collection: Scrape the cells and collect the extract.

-

Separation: Centrifuge the extract to pellet cell debris and separate the polar metabolites (in the supernatant) from lipids.

-

Drying: Dry the metabolite extract using a vacuum concentrator.

Analytical Measurement: Mass Spectrometry and NMR Spectroscopy

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Polar metabolites are often chemically derivatized to increase their volatility for GC analysis.

-

Analysis: The derivatized sample is injected into the GC-MS system. The GC separates the metabolites, and the MS detects the mass-to-charge ratio (m/z) of the fragments, allowing for the determination of mass isotopomer distributions (MIDs).[15]

-

Data Analysis: The raw MIDs are corrected for the natural abundance of ¹³C and other isotopes present in the metabolite and derivatization agent. This corrected data is then used for metabolic flux analysis.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Reconstitute the dried metabolite extracts in a deuterated solvent (e.g., D₂O) containing an internal standard.

-

Acquisition: Acquire ¹³C NMR spectra. The chemical shifts and coupling patterns provide information about the position of the ¹³C label within the molecule.[17][18][19]

-

Analysis: The analysis of ¹³C isotopomer populations in metabolites like glucose can reveal the activity of different metabolic pathways.[1][11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The natural abundance of ¹³C is a fundamental principle that underpins the power of stable isotope tracer studies. For researchers and drug development professionals utilizing D-Fructose-¹³C₄, a thorough understanding of this concept is essential for obtaining accurate and meaningful data. By carefully designing experiments, meticulously preparing samples, and correctly analyzing data with appropriate corrections for natural abundance, it is possible to unravel the complex metabolic pathways influenced by fructose and to elucidate the mechanisms of action of drugs that target these pathways. The insights gained from such studies are invaluable for advancing our understanding of metabolic diseases and for the development of novel therapeutic interventions.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gssiweb.org [gssiweb.org]

- 7. mdpi.com [mdpi.com]

- 8. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 9. microbenotes.com [microbenotes.com]

- 10. Estimating pentose phosphate pathway activity from the analysis of hepatic glycogen 13 C-isotopomers derived from [U-13 C]fructose and [U-13 C]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fructose-Induced mTORC1 Activation Promotes Pancreatic Cancer Progression through Inhibition of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000660) [hmdb.ca]

- 19. D(-)-Fructose(57-48-7) 13C NMR spectrum [chemicalbook.com]

Unraveling Fructose Metabolism: A Technical Guide to D-Fructose-¹³C₄ and Unlabeled Fructose in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose (B13574), a simple sugar increasingly prevalent in modern diets, has garnered significant attention for its unique metabolic pathways and implications in various metabolic disorders. Understanding the intricate fate of fructose within biological systems is paramount for researchers in academia and the pharmaceutical industry. This technical guide provides an in-depth exploration of the key differences between unlabeled fructose and its stable isotope-labeled counterpart, D-Fructose-¹³C₄. The use of isotopically labeled molecules like D-Fructose-¹³C₄ offers a powerful tool to trace and quantify metabolic fluxes, providing unparalleled insights into the dynamic nature of cellular metabolism. This document will delve into the core principles of stable isotope tracing, present detailed experimental methodologies, and offer a comprehensive comparison of these two forms of fructose in a research context.

Core Differences: D-Fructose-¹³C₄ vs. Unlabeled Fructose

The fundamental distinction between D-Fructose-¹³C₄ and unlabeled fructose lies in the isotopic composition of four of its six carbon atoms. In D-Fructose-¹³C₄, four specific carbon atoms are replaced with the stable, heavier isotope of carbon, ¹³C. This isotopic enrichment does not alter the chemical properties of the molecule, but it provides a "tag" that can be detected and quantified using specialized analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Unlabeled fructose, in contrast, consists of the naturally abundant ¹²C isotope.

The primary application of D-Fructose-¹³C₄ is in metabolic tracer studies.[1] By introducing this labeled substrate into a biological system (in vitro or in vivo), researchers can track the journey of the ¹³C atoms as they are incorporated into various downstream metabolites. This allows for the elucidation of active metabolic pathways and the quantification of their reaction rates, known as metabolic flux analysis.[2] Unlabeled fructose, on the other hand, is typically used in control experiments or to study the overall physiological effects of fructose without tracing its specific molecular fate.

| Feature | D-Fructose-¹³C₄ | Unlabeled Fructose |

| Isotopic Composition | Enriched with four ¹³C atoms | Composed of naturally abundant ¹²C |

| Primary Research Use | Metabolic tracer for flux analysis | Control experiments, physiological studies |

| Detection Methods | Mass Spectrometry (MS), NMR Spectroscopy | Enzymatic assays, HPLC, GC-MS |

| Key Insights Provided | Pathway activity, metabolic flux rates | Overall physiological and metabolic effects |

| Cost | Significantly higher | Relatively low |

Metabolic Fate of Fructose: A Labeled Perspective

Fructose metabolism primarily occurs in the liver and is distinct from that of glucose.[3][4] Unlike glucose, fructose metabolism is not directly regulated by insulin (B600854).[4] The entry of fructose into the metabolic machinery bypasses the key regulatory step of glycolysis, leading to a rapid flux of carbons into downstream pathways. When using D-Fructose-¹³C₄ as a tracer, the labeled carbons can be tracked through these key metabolic routes:

-

Fructolysis and Glycolysis: Fructose is first phosphorylated to fructose-1-phosphate, which is then cleaved into two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. These intermediates then enter the glycolytic pathway to be converted into pyruvate. The position of the ¹³C labels in D-Fructose-¹³C₄ will determine the labeling pattern of these downstream glycolytic intermediates.

-

Gluconeogenesis: The three-carbon intermediates from fructolysis can also be used to synthesize glucose in the liver. Tracer studies have shown that a significant portion of ingested fructose is converted to glucose.[5]

-

De Novo Lipogenesis (DNL): The rapid influx of carbon from fructose can lead to an increase in acetyl-CoA production, the building block for fatty acid synthesis. Studies using ¹³C-labeled fructose have demonstrated its potent ability to stimulate DNL, contributing to the accumulation of triglycerides in the liver.[6]

-

Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA derived from fructose can enter the TCA cycle for energy production. The labeling pattern of TCA cycle intermediates can provide insights into the oxidative fate of fructose carbons.

The specific labeling pattern of D-Fructose-¹³C₄ (with ¹³C at positions 1, 3, 4, and 6) allows for a detailed interrogation of these pathways. For instance, the fate of the C1 and C6 carbons versus the C3 and C4 carbons can help distinguish between different metabolic routes and enzymatic activities. While research specifically utilizing D-Fructose-¹³C₄ is not as prevalent as studies with uniformly labeled [U-¹³C₆]-fructose, the principles of tracer analysis remain the same. The choice of a specific isotopologue is often dictated by the specific metabolic questions being addressed.[7]

Quantitative Insights from ¹³C Fructose Tracer Studies

The following table summarizes key quantitative findings from studies using ¹³C-labeled fructose to trace its metabolic fate in humans.

| Metabolic Process | Key Quantitative Findings | Citation(s) |

| Oxidation | Approximately 45% of ingested fructose is oxidized within 3-6 hours in non-exercising individuals. | [5][8] |

| Conversion to Glucose | Roughly 41% of ingested fructose is converted to glucose within 3-6 hours. | [5][8] |

| Conversion to Lactate | About 25% of ingested fructose can be converted to lactate. | [5] |

| De Novo Lipogenesis | A small percentage (<1%) of ingested fructose is directly converted to plasma triglycerides in the short term, but fructose consumption is a potent long-term stimulator of DNL. | [5] |

Experimental Protocols

Protocol 1: In Vitro Stable Isotope Tracing with D-Fructose-¹³C₄ in Cell Culture

Objective: To determine the metabolic fate of D-Fructose-¹³C₄ in a specific cell line (e.g., HepG2 hepatocytes).

Methodology:

-

Cell Culture: Culture cells to the desired confluency in standard growth medium.

-

Labeling Medium Preparation: Prepare a medium identical to the standard growth medium but with unlabeled fructose replaced by a known concentration of D-Fructose-¹³C₄.

-

Labeling: Aspirate the standard medium from the cells, wash once with phosphate-buffered saline (PBS), and add the labeling medium. Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours).

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Vortex and centrifuge to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation for Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

The dried extract can then be derivatized for GC-MS analysis or reconstituted in a suitable solvent for LC-MS or NMR analysis.

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of ¹³C-Labeled Metabolites

Objective: To separate and quantify the isotopic enrichment in key metabolites derived from D-Fructose-¹³C₄.

Methodology:

-

Derivatization:

-

To the dried metabolite extract, add a solution of methoxyamine hydrochloride in pyridine. Incubate at a controlled temperature (e.g., 37°C for 90 minutes) to protect carbonyl groups.

-

Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate (e.g., 45°C for 2 hours) to increase the volatility of the metabolites.[9]

-

-

GC-MS Analysis:

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the metabolites. An example temperature program could be: start at 90°C, hold for 2 minutes, ramp to 325°C at 10°C/min, and hold for 5 minutes.[9]

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode or selected ion monitoring (SIM) mode to detect the different mass isotopologues of the metabolites of interest.

-

-

Data Analysis:

-

Identify metabolites based on their retention times and mass spectra compared to standards.

-

Determine the mass isotopologue distribution (MID) for each metabolite by integrating the peak areas of the different isotopologues.

-

Correct for the natural abundance of ¹³C to calculate the fractional enrichment of the tracer in each metabolite.

-

Use the fractional enrichment data for metabolic flux analysis using specialized software.

-

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of ¹³C-Labeled Metabolites

Objective: To identify and quantify ¹³C-labeled metabolites and determine positional isotopic enrichment.

Methodology:

-

Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) with a known concentration of an internal standard (e.g., DSS).

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra. ¹³C spectra are often acquired with ¹H decoupling to simplify the spectra.[10]

-

For more detailed analysis, acquire two-dimensional (2D) NMR spectra such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.[11]

-

Specific pulse sequences like the Carr-Purcell-Meiboom-Gill (CPMG) experiment can be used to suppress signals from macromolecules.[10]

-

-

NMR Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Identify metabolites by comparing their chemical shifts and coupling constants to databases (e.g., HMDB, BMRB).

-

Quantify the metabolites by integrating the peak areas relative to the internal standard.

-

Determine the ¹³C enrichment at specific atomic positions by analyzing the splitting patterns and intensities of the signals in both ¹H and ¹³C spectra.

-

Signaling Pathways and Experimental Workflows

Fructose Metabolism and its Impact on Cellular Signaling

Fructose metabolism can significantly influence key cellular signaling pathways, particularly insulin signaling and the ChREBP (Carbohydrate-Responsive Element-Binding Protein) pathway.

Insulin Signaling: Chronic high fructose consumption is associated with hepatic insulin resistance.[12] This can occur through several mechanisms, including the accumulation of diacylglycerol (DAG) from de novo lipogenesis, which can activate protein kinase C ε (PKCε), a known inhibitor of the insulin receptor.[13] Fructose metabolism can also lead to endoplasmic reticulum (ER) stress and inflammation, both of which can impair insulin signaling.[12]

ChREBP Signaling: ChREBP is a key transcription factor that is activated by carbohydrate metabolites and promotes the expression of genes involved in glycolysis and lipogenesis.[14] Fructose is a potent activator of ChREBP.[15] This activation leads to a feed-forward loop where fructose promotes its own metabolism and conversion into lipids.

Visualizing Metabolic and Signaling Pathways

The following diagrams, created using the Graphviz DOT language, illustrate key metabolic and signaling pathways, as well as a typical experimental workflow for stable isotope tracing.

Conclusion

The use of D-Fructose-¹³C₄ and other stable isotope-labeled tracers has revolutionized our ability to study fructose metabolism. By providing a dynamic view of metabolic pathways, these tools allow researchers to move beyond static measurements of metabolite concentrations and gain a deeper understanding of the functional state of a biological system. This in-depth technical guide has outlined the core differences between labeled and unlabeled fructose, provided detailed experimental protocols, and visualized the key metabolic and signaling pathways involved. For researchers, scientists, and drug development professionals, leveraging the power of stable isotope tracing is essential for elucidating the complex role of fructose in health and disease, and for the development of novel therapeutic strategies targeting metabolic disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. NMR Spectroscopy for Metabolomics Research [mdpi.com]

- 14. Frontiers | Carbohydrate Sensing Through the Transcription Factor ChREBP [frontiersin.org]

- 15. researchgate.net [researchgate.net]

The Crossroads of Sweetness: An In-depth Technical Guide to Fructose Metabolism Pathways for Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

Fructose (B13574), a simple sugar increasingly prevalent in Western diets, has garnered significant attention for its unique metabolic pathways and potential implications for health and disease.[1] Unlike glucose, which is utilized by virtually every cell in the body, fructose is primarily metabolized in the liver, intestine, and kidneys.[2][3] This distinct metabolic fate has significant consequences, influencing everything from energy homeostasis to lipid synthesis and the development of metabolic disorders.[4][5] Isotopic tracer studies are indispensable tools for dissecting these complex pathways, allowing for the precise quantification of metabolic fluxes and the elucidation of regulatory mechanisms.[6][7] This in-depth guide provides a technical overview of the core fructose metabolism pathways, summarizes key quantitative data from tracer studies, and details experimental methodologies to empower researchers in their exploration of this critical area of metabolism.

Core Fructose Metabolism Pathways

Fructose metabolism, or fructolysis, bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase, leading to a more rapid and less controlled flux of carbons into downstream pathways.[3][8] The primary site of this metabolism is the liver, which extracts a significant portion of ingested fructose from the portal circulation.[9][10]

The Main Hepatic Pathway

The predominant pathway for fructose metabolism in the liver involves the following key steps:

-

Phosphorylation: Fructose is first phosphorylated to fructose-1-phosphate (B91348) (F1P) by fructokinase (also known as ketohexokinase, KHK).[4][5] This step traps fructose within the hepatocyte.

-

Cleavage: Aldolase (B8822740) B then cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[8][9]

-

Triose Phosphate Metabolism: DHAP can directly enter glycolysis or gluconeogenesis. Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate (G3P) by triose kinase, which then also enters the glycolytic/gluconeogenic pathway.[5][8]

The resulting triose phosphates can have several fates:

-

Conversion to Glucose: A significant portion of fructose-derived carbons are converted to glucose and released into the circulation.[6][11]

-

Glycogen Synthesis: The triose phosphates can be used to synthesize glycogen, replenishing hepatic stores.[10]

-

Lactate Production: Fructose carbons can be converted to lactate, which is then released from the liver and can be used as an energy source by other tissues.[6][11]

-

De Novo Lipogenesis: The rapid influx of carbons from fructose can overwhelm the TCA cycle, leading to the conversion of acetyl-CoA into fatty acids and triglycerides, a process known as de novo lipogenesis.[9][12]

Major metabolic pathways of fructose in the liver.

Extrahepatic Fructose Metabolism

While the liver is the primary site of fructose metabolism, other tissues also play a role, particularly adipose tissue and the brain.[2][10]

-

Adipose Tissue: In fat cells, fructose can be phosphorylated by hexokinase to fructose-6-phosphate, which then enters glycolysis.[3] Studies have shown that fructose can stimulate anabolic processes in adipocytes, including de novo fatty acid synthesis.[13][14] This contributes to the expansion of white adipose tissue.[15]

-

Brain: The brain can also metabolize fructose.[16] Interestingly, the brain can endogenously produce fructose from glucose via the polyol pathway.[17][18] Altered cerebral fructose metabolism has been implicated in neurological disorders such as Alzheimer's disease.[19]

Quantitative Insights from Isotopic Tracer Studies

Isotopic tracer studies, using isotopes such as 13C and deuterium (B1214612), have been instrumental in quantifying the metabolic fate of fructose in humans.[6][20][21] These studies provide valuable data on the distribution of fructose-derived carbons into various metabolic pools.

| Metabolic Fate | Mean Conversion/Oxidation Rate (%) | Conditions | Monitoring Period | Citation |

| Oxidation | 45.0 ± 10.7 | Non-exercising subjects | 3-6 hours | [6][11] |

| 45.8 ± 7.3 | Exercising subjects | 2-3 hours | [6][11] | |

| 66.0 ± 8.2 | Ingested with glucose, exercising subjects | Not specified | [6][11] | |

| Conversion to Glucose | 41.0 ± 10.5 | Not specified | 3-6 hours | [6][11] |

| Conversion to Lactate | ~25 | Not specified | Within a few hours | [6][11] |

| Direct Conversion to Plasma Triglycerides | < 1 | Not specified | Not specified | [11] |

Data are presented as mean ± SD where available.

Experimental Protocols for Fructose Tracer Studies

The design of a fructose tracer study is critical for obtaining meaningful and reproducible results. Below are outlines of key experimental protocols.

Stable Isotope-Based Dynamic Profiling in Adipocytes

This method is used to examine the metabolism and fate of fructose in cultured human adipocytes.[13]

-

Cell Culture: Differentiating and differentiated human adipocytes (e.g., SGBS cells) are cultured in appropriate media.

-

Tracer Incubation: The cells are exposed to a range of fructose concentrations, including a uniformly labeled stable isotope tracer such as [U-13C6]-d-fructose.

-

Metabolite Extraction: After a defined incubation period, metabolites are extracted from the cells.

-

Mass Spectrometry Analysis: The isotopic enrichment in various downstream metabolites (e.g., glutamate, fatty acids, lactate) is measured using gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: The labeling patterns are used to determine the metabolic fluxes and the fate of the fructose tracer.

Workflow for adipocyte fructose tracer studies.

In Vivo Human Tracer Studies

These studies are designed to assess the whole-body metabolism of fructose in human subjects.[6]

-

Subject Recruitment: Healthy volunteers or specific patient populations are recruited.

-

Tracer Administration: An isotopically labeled fructose tracer (e.g., 13C-labeled fructose) is administered orally or intravenously. Often, a second tracer for glucose (e.g., 6,6-deuterium labeled glucose) is infused simultaneously to assess glucose kinetics.[6]

-

Sample Collection: Blood, urine, and expired air samples are collected at timed intervals.

-

Sample Analysis:

-

Blood: Plasma is analyzed for isotopic enrichment in glucose, lactate, and triglycerides.

-

Expired Air: The 13CO2 enrichment is measured to determine the rate of fructose oxidation.

-

-

Metabolic Calculations: Standard isotopic tracer kinetic models are used to calculate rates of fructose appearance, disappearance, oxidation, and conversion to other metabolites.

Disorders of Fructose Metabolism

Defects in the enzymes of fructose metabolism can lead to several inherited metabolic disorders.[22][23]

-

Essential Fructosuria: A benign condition caused by a deficiency of fructokinase. It leads to the excretion of fructose in the urine but is otherwise asymptomatic.[22]

-

Hereditary Fructose Intolerance (HFI): A serious disorder caused by a deficiency of aldolase B. The accumulation of fructose-1-phosphate in the liver and kidneys is toxic, leading to hypoglycemia, liver failure, and kidney dysfunction after fructose ingestion.[23][24]

-

Fructose-1,6-bisphosphatase Deficiency: This disorder affects gluconeogenesis and can lead to severe hypoglycemia and lactic acidosis, particularly during fasting.[22][24]

Understanding these disorders highlights the critical role of the specific enzymatic steps in maintaining metabolic homeostasis. Tracer studies in individuals with these conditions can provide unique insights into the pathophysiology of fructose metabolism.[25]

Future Directions and Conclusion

The development of novel tracer methodologies, such as deuterium metabolic imaging and new PET radiotracers like [18F]-4-fluorodeoxyfructose (4FDF), promises to further enhance our understanding of tissue-specific fructose metabolism in real-time.[20][21][26][27] These advanced techniques will be invaluable for elucidating the role of fructose in various pathologies and for the development of targeted therapeutic interventions.

References

- 1. Sweet Science: How Insights into Fructose Metabolism Are Helping to Fight Liver Disease | Pfizer [pfizer.com]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Fructose and the liver: Exploring the biochemistry and health implications - Sugar Nutrition Resource Centre [sugarnutritionresource.org]

- 5. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]

- 9. Fructose and the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fructolysis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Fructose metabolism in the cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Cerebral Fructose Metabolism as a Potential Mechanism Driving Alzheimer’s Disease [frontiersin.org]

- 18. Fructose is generated in the human brain | Yale News [news.yale.edu]

- 19. news.cuanschutz.edu [news.cuanschutz.edu]

- 20. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]

- 21. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fructose Metabolism Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]

- 23. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 24. academic.oup.com [academic.oup.com]

- 25. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. GUEST | SNMMI [snmmi.org]

- 27. appliedradiology.com [appliedradiology.com]

A Technical Guide to the Application of 13C-Labeled Fructose in Elucidating Glycolysis and Gluconeogenesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 13C-labeled fructose (B13574), a powerful tool in metabolic research, for the detailed investigation of glycolysis and gluconeogenesis. By tracing the path of labeled carbon atoms, researchers can gain quantitative insights into the activity and regulation of these central metabolic pathways, which are critical in various physiological and pathological states, including metabolic syndrome, diabetes, and cancer.

Introduction to 13C Metabolic Flux Analysis with Fructose

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of metabolic reactions within a cell.[1] The use of stable isotopes, such as Carbon-13 (13C), in conjunction with MFA, known as 13C-MFA, allows for the precise tracking of carbon atoms from a labeled substrate as they are incorporated into downstream metabolites.[1][2] This method provides a detailed snapshot of the active metabolic pathways and their relative contributions to cellular metabolism.[3]

While glucose is a commonly used tracer, 13C-labeled fructose offers unique advantages for studying glycolysis and gluconeogenesis. Fructose metabolism bypasses the primary regulatory step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1), providing a direct entry point into the lower part of the glycolytic pathway.[4] This characteristic allows researchers to probe specific sections of these pathways and investigate their regulation under various conditions. Uniformly labeled fructose, such as [U-13C6]-D-fructose, is frequently employed to trace the fate of all carbon atoms from the fructose molecule.[5]

Experimental Protocols

The following sections detail the key steps in performing a 13C-labeled fructose tracing experiment, from cell culture to data analysis.

A crucial first step is to establish a cell culture system and introduce the 13C-labeled fructose.

-

Materials:

-

Cell line of interest (e.g., human adipocytes, hepatocytes)

-

Appropriate cell culture medium

-

Dialyzed fetal bovine serum (dFBS) to minimize unlabeled glucose and fructose

-

[U-13C6]-D-fructose (or other specified labeled fructose)

-

Unlabeled D-fructose and D-glucose

-

Cell culture plates (e.g., 6-well or 12-well)[6]

-

-

Procedure:

-

Seed cells in culture plates and grow to the desired confluency in standard culture medium.

-

Prepare the isotopic labeling medium. A common approach is to use a base medium with a physiological concentration of glucose (e.g., 5 mM) and add the desired concentrations of unlabeled and labeled fructose. For instance, to achieve a 10% labeling of fructose at a total concentration of 5 mM, add 4.5 mM unlabeled fructose and 0.5 mM [U-13C6]-D-fructose.[6]

-

Aspirate the standard culture medium from the cells and wash once with phosphate-buffered saline (PBS).

-

Add the prepared isotopic labeling medium to the cells and incubate for a predetermined time to allow for the incorporation of the labeled fructose into metabolic pathways.[6] The incubation time is critical and should be optimized to achieve a metabolic and isotopic steady state.[7]

-

Rapid quenching of metabolic activity and extraction of intracellular metabolites are essential for accurate 13C-MFA.[6]

-

Procedure:

-

Aspirate the labeling medium and quickly wash the cells with an ice-cold 0.9% NaCl solution.

-

Immediately add a sufficient volume of -80°C methanol (B129727) to each well to cover the cell monolayer.

-

Place the plates in a -80°C freezer for at least 15 minutes to ensure complete quenching and cell lysis.

-

Scrape the cell lysate from the wells and transfer it to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris.

-

Transfer the supernatant containing the extracted metabolites to a new tube.

-

Dry the metabolite extract, for example, using a vacuum concentrator.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing the isotopic labeling patterns of metabolites.

-

Derivatization: Polar metabolites are typically derivatized to increase their volatility for GC-MS analysis.

-

Resuspend the dried metabolite extract in the first derivatization reagent (e.g., methoxyamine hydrochloride in pyridine) and incubate (e.g., 90 minutes at 30°C).

-

Add the second derivatization reagent (e.g., MTBSTFA) and incubate (e.g., 30 minutes at 60°C).[6]

-

-

GC-MS Analysis:

-

Analyze the derivatized sample by GC-MS.

-

The GC method will separate the metabolites, and the MS will detect the mass-to-charge ratio (m/z) of the fragments. This allows for the determination of mass isotopomer distributions, which is the relative abundance of molecules with a certain number of 13C atoms.[6]

-

Data Presentation

The quantitative data obtained from 13C-fructose tracing experiments can be summarized to provide insights into metabolic fluxes. The following tables present hypothetical but representative data based on findings from fructose metabolism studies.

Table 1: Fractional Contribution of Fructose to Key Metabolites in Adipocytes

| Metabolite | Fractional Contribution from [U-13C6]-Fructose (%) |

| Lactate | 45 ± 5 |

| Pyruvate (B1213749) | 50 ± 6 |

| Citrate | 35 ± 4 |

| Glutamate | 30 ± 3 |

| Palmitate | 20 ± 2 |

This table illustrates the percentage of carbon in key metabolites derived from the labeled fructose tracer, indicating the significant role of fructose in both energy production and anabolic processes like fatty acid synthesis.[5]

Table 2: Relative Flux through Pyruvate Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC) in Response to Fructose

| Fructose Concentration (mM) | Relative PDH Flux (arbitrary units) | Relative PC Flux (arbitrary units) |

| 0.1 (Control) | 1.0 ± 0.1 | 1.0 ± 0.1 |

| 2.5 | 1.8 ± 0.2 | 2.5 ± 0.3 |

| 5.0 | 2.5 ± 0.3 | 4.0 ± 0.4 |

| 10.0 | 3.2 ± 0.4 | 5.5 ± 0.6 |

This table demonstrates how increasing fructose concentrations can differentially affect the entry of pyruvate into the TCA cycle, with a more pronounced increase in the anaplerotic PC flux compared to the oxidative PDH flux.[5]

Visualization of Pathways and Workflows

Visual representations are crucial for understanding the complex interplay of metabolic pathways and experimental designs.

Caption: Glycolysis and Gluconeogenesis Pathways.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

D-Fructose-¹³C₄ as a Tool to Investigate the Tricarboxylic Acid (TCA) Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of stable isotope-labeled fructose (B13574), particularly D-Fructose-¹³C₄, in the investigation of the tricarboxylic acid (TCA) cycle. While the use of D-Fructose-¹³C₄ is less documented in publicly available research compared to uniformly labeled fructose ([U-¹³C₆]-d-fructose), the principles and methodologies described herein are broadly applicable. This guide will detail the metabolic fate of fructose, experimental protocols for ¹³C metabolic flux analysis (MFA), and the interpretation of labeling patterns in TCA cycle intermediates.

Introduction: Fructose Metabolism and its Intersection with the TCA Cycle

Fructose, a monosaccharide increasingly prevalent in Western diets, is primarily metabolized in the liver.[1] Unlike glucose, fructose metabolism bypasses the main rate-limiting step of glycolysis catalyzed by phosphofructokinase.[1] This leads to a rapid flux of fructose-derived carbons into triose phosphates, which can then enter various metabolic pathways, including glycolysis, gluconeogenesis, and the TCA cycle.[2] The entry of fructose-derived pyruvate (B1213749) into the TCA cycle can occur via two primary routes: decarboxylation to acetyl-CoA by pyruvate dehydrogenase (PDH) or carboxylation to oxaloacetate by pyruvate carboxylase (PC).[3] The analysis of ¹³C labeling patterns in TCA cycle intermediates and related amino acids, such as glutamate (B1630785), allows for the quantification of the relative contributions of these pathways.[3]

D-Fructose-¹³C₄ as a Metabolic Tracer

Stable isotope tracers, such as D-fructose labeled with carbon-13 (¹³C), are powerful tools for elucidating metabolic pathways and quantifying fluxes. While uniformly labeled [U-¹³C₆]-d-fructose is commonly used, specifically labeled isotopomers like D-Fructose-¹³C₄ (e.g., labeled at positions 1, 3, 4, and 6) can provide more detailed information about specific enzymatic reactions and carbon transitions. The choice of tracer depends on the specific research question and the metabolic pathways of interest.[4]

Note on Tracer Availability: While D-Fructose-¹³C₄ is a theoretical tool for specific metabolic investigations, its commercial availability and application in published studies are limited. The principles outlined in this guide are demonstrated using data from studies that primarily employed [U-¹³C₆]-d-fructose, but the experimental and analytical workflows are transferable.

Experimental Design for ¹³C Metabolic Flux Analysis (MFA)

A typical ¹³C-MFA experiment involves several key stages, from cell culture to data analysis. The overall workflow is designed to ensure that the isotopic labeling in intracellular metabolites reaches a steady state, allowing for accurate flux calculations.[5]

Experimental Workflow

The following diagram illustrates a generalized workflow for a ¹³C-MFA study using labeled fructose.

Caption: A generalized experimental workflow for ¹³C-Metabolic Flux Analysis.

Detailed Experimental Protocols

Cell Culture and Isotopic Labeling

This protocol is adapted from studies investigating fructose metabolism in cultured adipocytes.[3]

-

Cell Seeding and Growth: Seed cells (e.g., human adipocytes) in appropriate culture plates and grow to the desired confluency in standard growth medium.

-

Isotopic Labeling Medium Preparation: Prepare a labeling medium containing a specific concentration of D-fructose, with a known percentage of that fructose being ¹³C-labeled (e.g., 10% [U-¹³C₆]-d-fructose). The medium should also contain other necessary nutrients, such as a basal amount of glucose.

-

Labeling: Replace the standard medium with the prepared isotopic labeling medium and incubate the cells for a sufficient period to achieve isotopic steady state. This duration should be determined empirically but is often in the range of 24-48 hours for TCA cycle intermediates.[6]

Metabolite Extraction

-

Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

-

Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at a high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Supernatant Collection: Collect the supernatant containing the extracted metabolites for analysis.

Analytical Methods

GC-MS is a widely used technique for analyzing the mass isotopomer distribution of TCA cycle intermediates and amino acids.

-

Derivatization: Dry the metabolite extract and derivatize the metabolites to increase their volatility. A common method involves a two-step derivatization with methoxyamine hydrochloride in pyridine (B92270) followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio (m/z) of the fragments, providing the mass isotopomer distribution.

LC-MS is another powerful technique for analyzing labeled metabolites, particularly for those that are less amenable to GC-MS.

-

Sample Preparation: The extracted metabolites can often be directly analyzed or may require minimal sample cleanup.

-

LC-MS Analysis: Utilize a suitable liquid chromatography method (e.g., reversed-phase or HILIC) to separate the metabolites before their introduction into the mass spectrometer for detection of mass isotopomers.

NMR spectroscopy provides detailed information about the positional labeling of carbons within a metabolite, which is highly valuable for flux analysis. ¹³C NMR isotopomer analysis of glutamate is a common method to probe TCA cycle activity.

-

Sample Preparation: The extracted and dried metabolites are reconstituted in a suitable solvent (e.g., D₂O).

-

NMR Analysis: Acquire ¹³C NMR spectra of the sample. The resulting spectra will show multiplets for ¹³C-labeled carbons that are adjacent to other ¹³C atoms, providing information on the connectivity of labeled carbons.

Data Presentation and Interpretation

Quantitative Data Summary

The following tables summarize quantitative data from studies on fructose metabolism and its contribution to the TCA cycle.

Table 1: Metabolic Fate of Ingested Fructose in Humans

| Metabolic Fate | Percentage of Ingested Fructose | Study Conditions |

| Oxidation to CO₂ | 45.0% ± 10.7% | Non-exercising subjects, 3-6 hours post-ingestion |

| 45.8% ± 7.3% | Exercising subjects, 2-3 hours post-ingestion | |

| Conversion to Glucose | 41% ± 10.5% | 3-6 hours post-ingestion |

| Conversion to Lactate | ~25% | Within a few hours of ingestion |

| Direct Conversion to Plasma Triglycerides | <1% | - |

| Data compiled from a review of isotopic tracer studies in humans.[7][8] |

Table 2: Fructose-Derived Contribution to Acetyl-CoA and TCA Cycle Intermediates in Adipocytes

| Fructose Concentration | ¹³C-labeled Acetyl-CoA (% of total pool) | Fold Increase in ¹³C-Glutamate |

| 0.1 mM | ~15% | - |

| 2.5 mM - 10 mM | 35-40% | 7.2-fold (at 5 mM) |

| Data from a study on human adipocytes cultured with [U-¹³C₆]-d-fructose.[3] |

Mass Isotopomer Distribution (MID) Analysis

The analysis of the mass isotopomer distribution (MID) of TCA cycle intermediates provides insights into the pathways through which fructose carbons enter the cycle. For example, with [U-¹³C₆]-fructose as a tracer, pyruvate will be fully labeled (M+3).

-

Entry via Pyruvate Dehydrogenase (PDH): M+3 pyruvate is converted to M+2 acetyl-CoA. Condensation with unlabeled oxaloacetate in the first turn of the TCA cycle will produce M+2 citrate (B86180).

-

Entry via Pyruvate Carboxylase (PC): M+3 pyruvate is converted to M+3 oxaloacetate. Condensation with unlabeled acetyl-CoA will produce M+3 citrate.

The relative abundance of these different mass isotopomers in citrate and other TCA cycle intermediates can be used to calculate the relative fluxes through PDH and PC.

Signaling Pathways and Regulation

Fructose metabolism is intricately linked to cellular signaling pathways that regulate gene expression and metabolic processes. Key transcription factors involved include Carbohydrate Response Element-Binding Protein (ChREBP) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[9][10]

Fructose-Responsive Signaling Pathway

The following diagram illustrates how fructose metabolism can activate ChREBP and SREBP-1c to promote the expression of genes involved in glycolysis and de novo lipogenesis.

References

- 1. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fructose metabolism in humans - what isotopic tracer studies tell us - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - Fructose metabolism and metabolic disease [jci.org]

- 10. JCI - ChREBP refines the hepatic response to fructose to protect the liver from injury [jci.org]

A Comprehensive Technical Guide to the Safe Handling of D-Fructose-¹³C₄ in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling guidelines for D-Fructose-¹³C₄ in a laboratory environment. The information presented is compiled from safety data sheets for D-Fructose and is applicable to its isotopically labeled counterpart, D-Fructose-¹³C₄, due to their chemical equivalence. This document is intended to supplement, not replace, institutional safety protocols and the specific Safety Data Sheet (SDS) provided by the manufacturer.

Substance Identification and Properties

D-Fructose-¹³C₄ is a stable, isotopically labeled form of D-Fructose, a monosaccharide and ketohexose. The carbon-13 labeling allows it to be used as a tracer in metabolic research and drug development to elucidate biochemical pathways and pharmacokinetics.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of D-Fructose. These properties are expected to be nearly identical for D-Fructose-¹³C₄.

| Property | Value | References |

| Molecular Formula | C₂¹³C₄H₁₂O₆ | [1] |

| Molecular Weight | Approximately 184.126 g/mol | [1] |

| Appearance | White crystalline powder/solid | [2][3] |

| Odor | Odorless | [4][2][5] |

| Melting Point | 103 - 105 °C | [4][2][5][6] |

| Solubility | Readily soluble in water, sparingly soluble in alcohol, and insoluble in ether. | [4][3][7] |

| pH (in aqueous solution) | 5 - 7 (1.8% - 10% solution) | [2][5][8] |

| Stability | Stable under normal laboratory conditions. | [4][2][5][6] |

Hazard Identification and First Aid

D-Fructose-¹³C₄ is not classified as a hazardous substance.[9][10] However, as with any chemical, it is crucial to follow standard laboratory safety practices.

Potential Health Effects:

-

Inhalation: May cause mild irritation to the respiratory tract.

-

Skin Contact: Unlikely to cause significant irritation.

-

Eye Contact: May cause mechanical irritation.

-

Ingestion: Not expected to be harmful in small quantities.

First Aid Measures:

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. | [2][6][9] |

| Skin Contact | Wash the affected area with soap and water. | [2][6][9] |

| Eye Contact | Rinse eyes thoroughly with plenty of water for at least 15 minutes. If irritation persists, consult a physician. | [2][6][11] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. | [2][9][11] |

Handling and Storage

Proper handling and storage are critical to maintaining the purity and integrity of D-Fructose-¹³C₄ and ensuring a safe laboratory environment.

Handling:

-

Use in a well-ventilated area.[4]

-

Minimize dust generation and accumulation.[6]

-

Do not eat, drink, or smoke in the laboratory.[6]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents.[4][2][5]

-

The recommended storage temperature is typically between 15 – 25 °C.[8]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling D-Fructose-¹³C₄.

| Protection Type | Recommendation | References |

| Eye/Face Protection | Safety glasses with side shields or goggles. | [2][6] |

| Skin Protection | Laboratory coat and appropriate gloves (e.g., nitrile). | [6] |

| Respiratory Protection | Not generally required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator with a dust cartridge may be used. | [4][2][6] |

Accidental Release and Disposal

Accidental Release Measures:

In the event of a spill, follow these procedures:

-

Wear appropriate personal protective equipment.[2]

-

Sweep up the solid material, avoiding dust generation.[4][2]

-

Place the spilled material into a suitable, labeled container for disposal.[2][6]

-

Clean the spill area with soap and water.[4]

Disposal:

Dispose of D-Fructose-¹³C₄ and any contaminated materials in accordance with local, state, and federal regulations.[9][11] Do not dispose of down the drain unless permitted by local regulations.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for handling D-Fructose-¹³C₄ in a laboratory setting and the logical relationship of safety considerations.

Caption: A typical workflow for handling D-Fructose-¹³C₄.

Caption: Logical flow of safety considerations for D-Fructose-¹³C₄.

References

- 1. clearsynth.com [clearsynth.com]

- 2. westliberty.edu [westliberty.edu]

- 3. byjus.com [byjus.com]

- 4. resources.finalsite.net [resources.finalsite.net]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. cpacollege.org [cpacollege.org]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. extrasynthese.com [extrasynthese.com]

- 11. brandonu.ca [brandonu.ca]

A Technical Guide to D-Fructose-¹³C₄: Commercial Sourcing and Purity Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the commercial sources, purity standards, and analytical methodologies for D-Fructose-¹³C₄, a stable isotope-labeled monosaccharide crucial for metabolic research, drug development, and nutritional studies. The incorporation of four carbon-13 atoms into the fructose (B13574) backbone allows for precise tracking of its metabolic fate in biological systems.

Commercial Availability and Purity Specifications

D-Fructose-¹³C₄ is a specialized chemical offered by a limited number of suppliers. The primary metrics for quality are chemical purity and isotopic enrichment. Below is a summary of available commercial sources and their typical purity standards. While specific data for a ¹³C₄ variant is not universally published, representative data from suppliers of multi-¹³C labeled fructose are included for comparison.

| Supplier | Product Example | Chemical Purity | Isotopic Enrichment | Analytical Method(s) |

| Clearsynth | D-[1,3,4,6-¹³C₄]fructose[1] | Request Certificate of Analysis | Request Certificate of Analysis | HPLC, MS, NMR |

| Cambridge Isotope Laboratories, Inc. (CIL) | D-Fructose (4,5-¹³C₂, 99%)[2] | ≥ 98%[3][4] | 99 atom % ¹³C[2] | HPLC, NMR |

| Cambridge Isotope Laboratories, Inc. (CIL) | D-Fructose (4,5,6-¹³C₃, 98%)[2] | ≥ 98% | 98 atom % ¹³C[2] | HPLC, NMR |

| Omicron Biochemicals, Inc. | D-[UL-¹³C₆;UL-²H₇]fructose | High Purity | 99 atom % ¹³C[5] | NMR, MS |

Note: Specifications for D-[1,3,4,6-¹³C₄]fructose from Clearsynth are available upon request of a Certificate of Analysis.[1]

Purity Standards and Analytical Verification

The utility of D-Fructose-¹³C₄ in research is critically dependent on its chemical and isotopic purity.

Chemical Purity: This refers to the percentage of the compound that is D-Fructose, irrespective of its isotopic composition. Common impurities may include other sugars (e.g., glucose) or degradation products. The standard method for determining chemical purity is High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Isotopic Enrichment: This specifies the percentage of the D-Fructose molecules that contain the four ¹³C atoms at the designated positions. High isotopic enrichment is essential for sensitive and accurate tracer studies. The primary analytical techniques for determining isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the purity of D-Fructose-¹³C₄ are provided below.

Determination of Chemical Purity by HPLC-RID

This protocol outlines a general procedure for the analysis of the chemical purity of D-Fructose-¹³C₄ using High-Performance Liquid Chromatography with Refractive Index Detection.

1. Instrumentation and Materials:

- HPLC system equipped with a refractive index detector (RID)

- Amino (NH₂) or an ion-exchange (e.g., Aminex HPX-87C) column suitable for carbohydrate analysis

- Mobile phase: Acetonitrile and deionized water (typically in a 75:25 v/v ratio)[6]

- D-Fructose reference standard

- D-Fructose-¹³C₄ sample

- Volumetric flasks, pipettes, and syringes with 0.22 µm filters

2. Preparation of Standard and Sample Solutions:

- Standard Solution: Accurately weigh a known amount of D-Fructose reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

- Sample Solution: Accurately weigh a known amount of D-Fructose-¹³C₄ and dissolve it in the mobile phase to a concentration within the range of the calibration curve.

- Filter all solutions through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

- Column Temperature: 30-40 °C

- Flow Rate: 1.0 - 1.5 mL/min[6]

- Injection Volume: 10-20 µL

- Detector Temperature: Maintained at the same temperature as the column

4. Data Analysis:

- Inject the standard solutions to establish a calibration curve of peak area versus concentration.

- Inject the D-Fructose-¹³C₄ sample solution.

- Identify the D-Fructose peak based on its retention time compared to the standard.

- Quantify the amount of D-Fructose in the sample using the calibration curve.

- Chemical purity is calculated as the percentage of the main D-Fructose peak area relative to the total area of all peaks in the chromatogram.

Determination of Isotopic Enrichment by ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides direct evidence of the position and extent of ¹³C labeling.

1. Instrumentation and Materials:

- High-resolution NMR spectrometer

- 5 mm NMR tubes

- Deuterated solvent (e.g., D₂O)

- D-Fructose-¹³C₄ sample

2. Sample Preparation:

- Dissolve an accurately weighed amount of the D-Fructose-¹³C₄ sample in the deuterated solvent to a suitable concentration for NMR analysis (typically 5-20 mg in 0.5-0.7 mL).

3. NMR Data Acquisition:

- Acquire a proton-decoupled ¹³C NMR spectrum.

- Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the signals of the unlabeled carbons at natural abundance.

- Use a long relaxation delay to ensure quantitative accuracy of the signals.

4. Data Analysis:

- Identify the signals corresponding to the four ¹³C-labeled carbon atoms and the two unlabeled carbon atoms. The labeled carbons will exhibit significantly enhanced signal intensities.

- Integrate the signals for both the labeled and unlabeled carbon atoms.

- The isotopic enrichment can be estimated by comparing the integral of the labeled carbon signals to those of the unlabeled carbons (which are at natural abundance, approximately 1.1%).

Determination of Isotopic Enrichment by Mass Spectrometry

Mass spectrometry is a highly sensitive technique to determine the mass isotopomer distribution and confirm the isotopic enrichment.

1. Instrumentation and Materials:

- Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS)

- Appropriate column for carbohydrate analysis

- Derivatization reagents for GC-MS (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

- D-Fructose-¹³C₄ sample

- High-purity solvents

2. Sample Preparation (for GC-MS):

- The fructose sample needs to be derivatized to increase its volatility. A common method is silylation.

- Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).

- Add the silylating agent (e.g., BSTFA) and heat to complete the reaction.

3. Mass Spectrometry Analysis: